3-[(4-chlorophenyl)sulfonyl]-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorobenzenesulfonyl chloride and ethoxy-propan-2-yloxy phenyl derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylbenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one
- 3-(4-Bromobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one
Uniqueness
3-(4-Chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H24ClNO5S2 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(3-ethoxy-4-propan-2-yloxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C24H24ClNO5S2/c1-4-30-20-11-15(5-10-19(20)31-14(2)3)18-12-22(27)26-23-21(13-32-24(18)23)33(28,29)17-8-6-16(25)7-9-17/h5-11,13-14,18H,4,12H2,1-3H3,(H,26,27) |
InChI Key |
OPKUTOHZRWPQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl)OC(C)C |
Origin of Product |
United States |
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